![molecular formula C12H12F2O3 B2936461 2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid CAS No. 1883717-55-2](/img/structure/B2936461.png)
2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid
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Overview
Description
2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H12F2O3 and a molecular weight of 242.22 . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a difluoroethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Introduction of the difluoroethoxy group: This step involves the reaction of the phenyl ring with a difluoroethoxy reagent under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The difluoroethoxy group and the cyclopropane ring play crucial roles in its binding affinity and reactivity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar compounds to 2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid include:
2-[4-(2,2-Difluoroethoxy)phenyl]propanoic acid: This compound has a similar structure but with a propanoic acid group instead of a cyclopropanecarboxylic acid group.
2-[4-(2,2-Difluoroethoxy)phenyl]butanoic acid: This compound has a butanoic acid group, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic effects compared to its analogs .
Biological Activity
2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid is an organic compound notable for its unique molecular structure, which includes a cyclopropanecarboxylic acid moiety and a difluoroethoxy substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Molecular Structure and Properties
- Molecular Formula: C12H12F2O3
- Molecular Weight: Approximately 242.22 g/mol
- CAS Number: 82978-00-5
The presence of the difluoroethoxy group enhances the compound's lipophilicity, which may improve its interaction with biological targets, such as cellular receptors or enzymes.
Biological Activity
Research into the biological activity of this compound indicates that compounds with similar structures can exhibit significant pharmacological effects. These effects may include:
- Enzyme Inhibition: Compounds with similar cyclopropane structures have been shown to inhibit various enzymes involved in metabolic processes.
- Receptor Modulation: The lipophilic nature of the difluoroethoxy substituent may facilitate enhanced binding to specific receptors.
The synthesis of this compound typically involves several chemical pathways, including cyclopropanation reactions and functional group modifications. The following table summarizes common synthetic routes and conditions:
Synthetic Route | Key Reagents | Conditions |
---|---|---|
Cyclopropanation | Ethyl diazoacetate | Temperature control, inert atmosphere |
Functionalization | Fluorinated alcohols | Acidic or basic conditions |
The mechanism of action is believed to involve the compound's interaction with specific biological targets, potentially modulating enzyme activity or receptor binding through conformational changes induced by the difluoroethoxy group.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds. For instance:
-
Inhibition of Metabolic Enzymes:
- A study demonstrated that cyclopropane derivatives could inhibit key metabolic enzymes involved in cancer progression, suggesting potential applications in oncology .
- Antimicrobial Properties:
- Pharmacokinetics:
Properties
IUPAC Name |
2-[4-(2,2-difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c13-11(14)6-17-8-3-1-7(2-4-8)9-5-10(9)12(15)16/h1-4,9-11H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCCJFWZQBDFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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